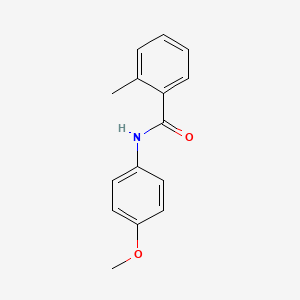

N-(4-甲氧基苯基)-2-甲基苯甲酰胺

描述

Synthesis Analysis

The synthesis of N-(4-Methoxyphenyl)-2-methylbenzamide typically involves acylation reactions where aminophenols are reacted with acyl chlorides in suitable solvents like tetrahydrofuran (THF). A specific example is the preparation of a related compound through the acylation of 3-aminophenol with 4-methoxybenzoyl chloride, characterized by ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014). Directed metalation reactions have also been demonstrated as effective for the functionalization and synthesis of methoxybenzamide derivatives, showcasing the versatility of synthetic approaches (Reitz & Massey, 1990).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(4-Methoxyphenyl)-2-methylbenzamide has been determined through single-crystal X-ray diffraction and supported by DFT calculations. Studies reveal that intermolecular interactions, such as dimerization and crystal packing, significantly influence the molecular geometry, particularly the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

N-(4-Methoxyphenyl)-2-methylbenzamide and its derivatives engage in various chemical reactions, including directed metalation and reactions with methyl iodide, highlighting their reactive versatility and potential for further functionalization (Reitz & Massey, 1990). These reactions are essential for synthesizing complex molecules and understanding the compound's reactivity and interactions with different chemical entities.

Physical Properties Analysis

The physical properties of N-(4-Methoxyphenyl)-2-methylbenzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by molecular interactions and the presence of functional groups. For instance, the crystalline structure can be elucidated using X-ray diffraction techniques, providing insights into the compound's solid-state characteristics and stability (Yasuoka, Kasai, & Kakudo, 1969).

Chemical Properties Analysis

The chemical properties, including reactivity, chemical stability, and interaction with other molecules, are critical for understanding the applications and behavior of N-(4-Methoxyphenyl)-2-methylbenzamide. These properties are often studied using spectroscopic methods and computational chemistry to predict behavior in various environments and reactions (Karabulut et al., 2014).

科学研究应用

胃动力促进活性

N-(4-甲氧基苯基)-2-甲基苯甲酰胺及其相关化合物因其潜在的胃动力促进活性而受到研究。像 Kalo 等人(1995 年)的研究调查了具有相似结构的化合物,发现某些苯甲酰胺表现出有效的胃动力促进特性。这包括它们对胃排空和血清素-4 受体结合的影响,突出了它们在治疗胃肠道动力障碍中的潜在用途 (Kalo 等人,1995 年)。

代谢转化

Ross 等人(1983 年)的研究探索了苯甲酰胺的代谢转化,包括与 N-(4-甲氧基苯基)-2-甲基苯甲酰胺相似的化合物。这项研究发现,某些 N-甲基苯甲酰胺转化为 N-(羟甲基)化合物,这对于了解这些化合物的代谢途径和潜在治疗应用非常重要 (Ross 等人,1983 年)。

神经递质受体研究

与 N-(4-甲氧基苯基)-2-甲基苯甲酰胺相关的化合物已被用于涉及神经递质受体的研究中。Plenevaux 等人(2000 年)使用类似化合物进行研究,利用正电子发射断层扫描 (PET) 来探索血清素能神经传递,这对于研究各种神经系统疾病非常有价值 (Plenevaux 等人,2000 年)。

心理和神经营养特性

Podolsky 等人(2017 年)研究了喹啉酮衍生物的心理和神经营养特性,包括与 N-(4-甲氧基苯基)-2-甲基苯甲酰胺相似的分子。他们在识别具有镇静和抗健忘作用的物质方面的工作对于开发新的精神活性化合物至关重要 (Podolsky 等人,2017 年)。

抗菌筛选

苯甲酰胺衍生物的抗菌潜力也是研究的重点。Desai 等人(2013 年)合成了一系列苯甲酰胺,并对其抗菌和抗真菌活性进行了测试。他们的发现有助于寻找针对微生物疾病的新治疗剂 (Desai 等人,2013 年)。

化学动力学研究

对苯甲酰胺的化学动力学的研究,包括与 N-(4-甲氧基苯基)-2-甲基苯甲酰胺在结构上相似的苯甲酰胺,可以深入了解它们的反应机理和在各种条件下的稳定性。这对于了解它们在生物系统中的行为和潜在的药物应用至关重要 (Sim 等人,2009 年)。

用于影像研究的放射性标记化合物

在影像研究中使用放射性标记的苯甲酰胺,例如 Plenevaux 等人(2000 年)的研究,对于推进我们对脑功能和疾病的理解至关重要。这些化合物可用于 PET 扫描以研究脑受体和神经递质系统,从而为神经系统疾病和潜在治疗提供有价值的见解 (Plenevaux 等人,2000 年)。

属性

IUPAC Name |

N-(4-methoxyphenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-5-3-4-6-14(11)15(17)16-12-7-9-13(18-2)10-8-12/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUVMKPIDQGEKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-methoxyphenyl)-2-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4023721.png)

![4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-2,8-bis(trifluoromethyl)quinoline](/img/structure/B4023729.png)

![1-ethyl-4,7-bis(methylsulfonyl)octahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B4023749.png)

![N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4023753.png)

![phenyl{4-[(4H-1,2,4-triazol-3-ylthio)methyl]phenyl}methanone](/img/structure/B4023761.png)

![ethyl 4-[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4023768.png)

![1-(4-bromophenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4023769.png)

![3-[(1-piperidinylcarbonyl)amino]phenyl diphenylcarbamate](/img/structure/B4023777.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-2-nitrophenyl acetate](/img/structure/B4023788.png)

![2-imino-5-oxo-N-(1-phenylethyl)-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4023790.png)

![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4023815.png)